![molecular formula C16H13N3O2 B2402621 1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide CAS No. 946203-96-9](/img/structure/B2402621.png)
1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide
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Description
1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to boost endurance and fat burning.
Scientific Research Applications
Chemical Structure and Derivatives
1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide and its derivatives exhibit a wide range of biological activities, which have been extensively explored in scientific research. These compounds are characterized by their quinoline core, which is a common scaffold in medicinal chemistry due to its pharmacological properties. The structural diversity achieved by substituting different functional groups at the quinoline core has led to a variety of compounds with potential therapeutic applications. For instance, modifications of the quinoline structure have resulted in derivatives with strong diuretic properties, indicating potential applications in hypertension management (Shishkina et al., 2018).
Antibacterial and Antifungal Activities
Research has also focused on the antibacterial and antifungal potential of quinoline derivatives. A series of 1-substituted quinoline carboxylic acids demonstrated significant antibacterial activity and DNA-gyrase inhibition, suggesting their utility in combating bacterial infections (Domagala et al., 1988). This is further supported by the synthesis and evaluation of pyridoquinolones, which displayed notable antibacterial and antifungal properties (Patel & Pathak, 2012).
Anion Recognition and Sensing
The ability of quinoline derivatives to bind anions and neutral guests has been explored, indicating their potential as sensors for detecting specific molecules. For example, dicationic derivatives have shown strong binding to anions with selectivity for chloride ions, which could be leveraged in developing new sensing materials (Dorazco‐González et al., 2010).
Kinase Inhibition and Cancer Therapy
Quinoline carboxamides have been identified as potent and selective inhibitors of specific kinases, such as the Ataxia Telangiectasia Mutated (ATM) kinase, highlighting their potential in cancer therapy (Degorce et al., 2016). Additionally, quinoline compounds have been investigated for their anticancer activities, mechanisms of action, and structure-activity relationships, offering insights into their role as targeted anticancer agents (Solomon & Lee, 2011).
Cytotoxicity and Drug Development
The cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with quinoline carboxamides, have been evaluated, revealing their potential in drug development for cancer treatment (Deady et al., 2003).
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-5-4-8-14(18-10)19-16(21)12-9-17-13-7-3-2-6-11(13)15(12)20/h2-9H,1H3,(H,17,20)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGDHHXUCJZRNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide |
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